N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide is a synthetic organic compound characterized by the presence of both chlorobenzyl and chloropyridinyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 5-chloropyridine-2-carboxylic acid under suitable conditions to form the desired oxalamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxalamides.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxalamides with different substituents on the benzyl and pyridinyl groups. Examples include:
- N1-(2-fluorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide
- N1-(2-chlorobenzyl)-N2-(5-methylpyridin-2-yl)oxalamide
Uniqueness
N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide is unique due to the specific combination of chlorobenzyl and chloropyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(5-chloropyridin-2-yl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2/c15-10-5-6-12(17-8-10)19-14(21)13(20)18-7-9-3-1-2-4-11(9)16/h1-6,8H,7H2,(H,18,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVNTZHNQULRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.